molecular formula C24H30N2O4 B2598936 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide CAS No. 954684-44-7

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Cat. No.: B2598936
CAS No.: 954684-44-7
M. Wt: 410.514
InChI Key: HKKPOHKUURIIEZ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

Catalysis and Synthesis

  • Directed C-H Olefination : Research by Rakshit et al. demonstrates a Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, where the N-O bond acts as an internal oxidant. This process is mild, practical, and yields valuable tetrahydroisoquinolinone products with high selectivity and efficiency (Rakshit et al., 2011).

Molecular Imaging

  • Sigma-2 Receptor Probe : A study by Xu et al. involved radiolabeling benzamide analogues for evaluating sigma-2 receptor binding in vitro, offering a novel probe for studying these receptors (Xu et al., 2005).

Cellular Proliferation

  • PET Imaging in Tumors : Dehdashti et al. conducted a study on the safety and efficacy of 18F-ISO-1 PET for imaging tumor proliferation, showing significant correlation between tumor uptake values and Ki-67, a marker for cellular proliferation (Dehdashti et al., 2013).

Anticonvulsant Activity

  • Potential Anticonvulsant Compounds : Chan et al. identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity, providing new avenues for therapeutic research (Chan et al., 1998).

Medicinal Chemistry

  • Synthesis of Quinazolinones : A practical and scalable synthesis route for YM758 monophosphate, an If channel inhibitor, was developed by Yoshida et al., demonstrating a significant improvement in the efficiency of synthesizing complex organic compounds (Yoshida et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-4-7-14-26-20-11-10-19(15-17(20)9-13-23(26)27)25-24(28)18-8-12-21(29-5-2)22(16-18)30-6-3/h8,10-12,15-16H,4-7,9,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKPOHKUURIIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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